2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
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Description
The compound "2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile" is a chemical of interest due to its potential applications in the synthesis of bioactive heterocycles and its relevance in organic chemistry for C-C bond formation reactions. It is related to various acrylonitrile derivatives that have been studied for their biological activities and their use in constructing complex molecular structures .
Synthesis Analysis
The synthesis of related acrylonitrile compounds often involves base-catalyzed reactions with appropriate aldehydes and acetonitriles. For instance, the synthesis of 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile was achieved by reacting 3,4,5-trimethoxybenzaldehyde with (4-methoxy
Scientific Research Applications
Blood Compatibility of Poly(meth)acrylates
Poly(2-methoxyethyl acrylate) (PMEA) shows excellent blood compatibility, attributed to its unique hydrated water structure, which might be relevant for developing blood-compatible materials from similar compounds (Tanaka & Mochizuki, 2010).
Synthesis of Poly(meth)acrylimide Foams
Research on poly(meth)acrylimides (PMIs) highlights advancements in synthesizing foams with potential for reducing costs and expanding applications, relevant for materials science and engineering (Kazantsev et al., 2020).
Genotoxicity of Lower Acrylates
A comprehensive review on the genotoxicity, mutagenicity, and carcinogenic potentials of lower alkyl acrylate monomers provides insights into the safety and environmental impact of these chemicals, essential for responsible handling and application (Suh et al., 2018).
Polyacrylonitrile-based Nanocomposites
The development of polyacrylonitrile-based nanocomposite fibers incorporating nanofillers like graphene and metal nanoparticles showcases the potential for creating materials with enhanced physical properties for applications in energy storage, sensors, and more (Kausar, 2019).
Conversion of Biomass to Chemicals
The conversion of plant biomass to furan derivatives, including discussions on using HMF and its derivatives for producing sustainable polymers and fuels, indicates the potential for eco-friendly synthesis of complex molecules from renewable resources (Chernyshev et al., 2017).
properties
IUPAC Name |
(E)-2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-16-9-11(8-15)5-10-6-12(17-2)14(19-4)13(7-10)18-3/h5-7H,9H2,1-4H3/b11-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKSZKNEPFLURM-VZUCSPMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=CC1=CC(=C(C(=C1)OC)OC)OC)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC/C(=C/C1=CC(=C(C(=C1)OC)OC)OC)/C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | |
CAS RN |
7520-69-6 |
Source
|
Record name | 2-(Methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007520696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(methoxymethyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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